molecular formula C9H15ClF3N B13456167 4-[1-(Trifluoromethyl)cyclopropyl]piperidinehydrochloride

4-[1-(Trifluoromethyl)cyclopropyl]piperidinehydrochloride

Cat. No.: B13456167
M. Wt: 229.67 g/mol
InChI Key: PDXOCEUSHUYHLN-UHFFFAOYSA-N
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Description

4-[1-(trifluoromethyl)cyclopropyl]piperidine hydrochloride is a chemical compound with the molecular formula C6H11ClF3N. It is known for its unique structure, which includes a trifluoromethyl group attached to a cyclopropyl ring, which is further connected to a piperidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-(trifluoromethyl)cyclopropyl]piperidine hydrochloride typically involves the reaction of 4-(trifluoromethyl)piperidine with cyclopropyl bromide under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like acetonitrile. The reaction mixture is heated to reflux, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as distillation, crystallization, and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-[1-(trifluoromethyl)cyclopropyl]piperidine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol

Major Products Formed

Scientific Research Applications

4-[1-(trifluoromethyl)cyclopropyl]piperidine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems and its use as a biochemical probe.

    Medicine: Investigated for its potential therapeutic properties, including its use in drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[1-(trifluoromethyl)cyclopropyl]piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The piperidine ring can interact with various receptors and enzymes, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-(trifluoromethyl)piperidine hydrochloride
  • 3-(trifluoromethyl)piperidine
  • 4,4-difluoropiperidine hydrochloride
  • 4-hydroxypiperidine

Uniqueness

4-[1-(trifluoromethyl)cyclopropyl]piperidine hydrochloride is unique due to the presence of both a trifluoromethyl group and a cyclopropyl ring, which confer distinct chemical and biological properties. These structural features make it a valuable compound for various applications, distinguishing it from other similar compounds .

Properties

Molecular Formula

C9H15ClF3N

Molecular Weight

229.67 g/mol

IUPAC Name

4-[1-(trifluoromethyl)cyclopropyl]piperidine;hydrochloride

InChI

InChI=1S/C9H14F3N.ClH/c10-9(11,12)8(3-4-8)7-1-5-13-6-2-7;/h7,13H,1-6H2;1H

InChI Key

PDXOCEUSHUYHLN-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C2(CC2)C(F)(F)F.Cl

Origin of Product

United States

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